molecular formula C16H12F3NO3 B13414326 N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl CAS No. 78281-05-7

N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl

Cat. No.: B13414326
CAS No.: 78281-05-7
M. Wt: 323.27 g/mol
InChI Key: WKUHXEOAHIQDJY-UHFFFAOYSA-N
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Description

N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is a chemical compound known for its reactivity and potential applications in various scientific fields. It is derived from 4-aminobiphenyl, a compound with significant biological and chemical importance. The presence of trifluoroacetyl and acetoxy groups in its structure enhances its reactivity, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl typically involves the reaction of 4-aminobiphenyl with trifluoroacetic anhydride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential mutagenic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl involves its interaction with DNA and other biological molecules. The compound can form adducts with DNA, leading to mutations and other genetic alterations. These interactions are mediated by the reactive functional groups present in the compound, which can form covalent bonds with nucleophilic sites on DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both trifluoroacetyl and acetoxy groups, which enhance its reactivity and make it a valuable compound for various research applications. Its ability to form stable DNA adducts and its potential mutagenic effects distinguish it from other similar compounds .

Properties

CAS No.

78281-05-7

Molecular Formula

C16H12F3NO3

Molecular Weight

323.27 g/mol

IUPAC Name

(4-phenyl-N-(2,2,2-trifluoroacetyl)anilino) acetate

InChI

InChI=1S/C16H12F3NO3/c1-11(21)23-20(15(22)16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WKUHXEOAHIQDJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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